molecular formula C7H6N2O3S2 B1211028 5-Hydroxy-2-benzothiazolesulfonamide CAS No. 29927-14-8

5-Hydroxy-2-benzothiazolesulfonamide

Cat. No. B1211028
CAS RN: 29927-14-8
M. Wt: 230.3 g/mol
InChI Key: ZOAXTOPVRCPOQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic strategies for benzothiazoles, including 5-Hydroxy-2-benzothiazolesulfonamide, have been actively explored. Researchers have used 2-aminophenol as a precursor to synthesize benzoxazole derivatives. Various reaction pathways involving aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones have been employed. These synthetic methodologies utilize different catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Hydroxy-2-benzothiazolesulfonamide is approximately .

Scientific Research Applications

Environmental Analysis

5-Hydroxy-2-benzothiazolesulfonamide is involved in the environmental analysis of soil samples. A study by Speltini et al. (2016) developed a novel procedure for the determination of benzothiazoles (BTs), along with other compounds, in soil. This method utilized low-pressurized microwave-assisted extraction and high-performance liquid chromatography for effective detection and quantification of BTs in impacted soil samples (Speltini et al., 2016).

Photodynamic Therapy

In the field of photodynamic therapy, particularly for cancer treatment, a study by Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield, indicating potential use in Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Ocular Pharmacology

A study by Lee et al. (1992) explored the topical activity of 6-hydroxyethoxy-2-benzothiazolesulfonamide in the rabbit eye. This research aimed to understand its efficacy in lowering intraocular pressure, highlighting its potential in ocular pharmacology (Lee et al., 1992).

Air Pollution and Human Exposure

Maceira et al. (2018) investigated the occurrence of benzothiazoles, including 5-Hydroxy-2-benzothiazolesulfonamide, in outdoor air particulate matter. This study developed a method for determining these compounds in the particulate matter of outdoor air samples, contributing to understanding human exposure and health risk assessment (Maceira et al., 2018).

Drug Discovery

The compound has been studied in the context of drug discovery. Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, providing insights into potential treatments for diseases related to the kynurenine pathway (Röver et al., 1997).

Environmental Toxicology

Asimakopoulos et al. (2013) explored the presence of benzothiazoles in human urine from several countries. This study helps in understanding the environmental exposure of humans to benzothiazoles, including 5-Hydroxy-2-benzothiazolesulfonamide, and their potential impact on health (Asimakopoulos et al., 2013).

properties

IUPAC Name

5-hydroxy-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c8-14(11,12)7-9-5-3-4(10)1-2-6(5)13-7/h1-3,10H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAXTOPVRCPOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-benzothiazolesulfonamide

CAS RN

29927-14-8
Record name 6-Hydroxybenzothiazide-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029927148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred suspension of 5-methoxy-2-benzothiazolesulfonamide (11.8 g, 0.048 mole) and aluminum chloride (28 g, 0.21 mole) in heptane (500 ml) was heated at reflux for 21/2 hours then cooled. The aluminum chloride complex was decomposed by the addition of ice water (400 ml) to give 6.5 g of 5-hydroxy-2-benzothiazolesulfonamide which melts at 224° C. after reprecipitiation from dilute sodium hydroxide with dilute hydrochloric acid.
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11.8 g
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500 mL
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ice water
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400 mL
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Synthesis routes and methods III

Procedure details

A stirred suspension of 5-methoxy-2-benzothiazolesulfonamide (11.8 g, 0.048 mole) and aluminum chloride (28 g, 0.21 mole) in heptane (500 ml) is heated at reflux for 21/2 hours then cooled. The aluminum chloride complex is decomposed by the addition of ice water (400 ml) to give 6.5 g of 5-hydroxy-2-benzothiazolesulfonamide which melts at 224° C. after reprecipitation from dilute sodium hydroxide with dilute hydrochloric acid.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-2-benzothiazolesulfonamide
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Reactant of Route 5
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Reactant of Route 6
5-Hydroxy-2-benzothiazolesulfonamide

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